molecular formula C12H14BrF2NO2 B1451272 tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate CAS No. 2231675-56-0

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate

Cat. No.: B1451272
CAS No.: 2231675-56-0
M. Wt: 322.15 g/mol
InChI Key: FQLWSCBIDFZADP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate is classified as an organic carbamate compound characterized by the presence of a tert-butyl protecting group attached to a benzylcarbamate scaffold. The molecular structure features a benzene ring substituted with bromine at the 2-position and fluorine atoms at the 3- and 4-positions, connected through a methylene bridge to the carbamate functional group. This compound belongs to the broader family of benzylcarbamate derivatives, which are extensively utilized as protected forms of amines in synthetic organic chemistry applications.

The structural framework incorporates several distinct chemical features that contribute to its unique properties and reactivity profile. The tert-butyl group provides steric protection and enhances the stability of the carbamate under various reaction conditions, while the halogen substitutions on the aromatic ring influence both electronic properties and reactivity patterns. The compound's architecture represents a convergence of multiple synthetic strategies, combining the protective capabilities of carbamate chemistry with the versatile reactivity imparted by halogen substitutions.

The molecular geometry and electronic distribution within this compound create opportunities for diverse chemical transformations. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atoms modify the electronic properties of the aromatic system, affecting both reactivity and selectivity in subsequent transformations. This combination of structural elements positions the compound as a valuable synthetic intermediate in the preparation of more complex molecular architectures.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C₁₂H₁₄BrF₂NO₂
Molecular Weight 322.15 g/mol
Chemical Classification Benzylcarbamate Derivative
Functional Groups Carbamate, Aryl Bromide, Aryl Fluoride
Structural Type Protected Amine Building Block

Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name being tert-butyl (2-bromo-3,4-difluorobenzyl)carbamate. This compound has been assigned the Chemical Abstracts Service registry number 2231675-56-0, which serves as its unique identifier in chemical databases and regulatory documentation. The systematic naming convention reflects the structural hierarchy, beginning with the tert-butyl substituent of the carbamate group, followed by the substitution pattern on the benzyl moiety.

The International Chemical Identifier code for this compound is 1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17), providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key, FQLWSCBIDFZADP-UHFFFAOYSA-N, offers a condensed format for database searching and computational analysis. These standardized identifiers facilitate accurate communication and documentation within the scientific community and regulatory frameworks.

Alternative naming conventions and synonyms for this compound may exist within specialized literature and commercial databases. The systematic approach to nomenclature ensures consistency across different research contexts and applications, while the registry information provides unambiguous identification for regulatory and safety documentation purposes. The molecular descriptor line notation further enhances the precision of structural communication in computational chemistry applications.

Table 2: Registry and Nomenclature Information

Identifier Type Value Reference
Chemical Abstracts Service Number 2231675-56-0
International Union of Pure and Applied Chemistry Name tert-butyl (2-bromo-3,4-difluorobenzyl)carbamate
International Chemical Identifier 1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17)
International Chemical Identifier Key FQLWSCBIDFZADP-UHFFFAOYSA-N
Molecular Descriptor Line Notation O=C(OC(C)(C)C)NCC1=CC=C(F)C(F)=C1Br

Historical Context of Benzylcarbamate Development

The development of benzylcarbamate protecting groups traces its origins to the pioneering work of Leonidas Zervas in the early 1930s, who introduced the benzyloxycarbonyl protecting group methodology that revolutionized peptide synthesis. This foundational work established the theoretical framework for carbamate-based protection strategies that would eventually lead to the development of sophisticated derivatives such as this compound. Zervas collaborated with Max Bergmann to develop the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which represented the first successful approach to controlled peptide chemical synthesis.

The historical significance of carbamate protecting groups extends beyond their initial application in peptide chemistry to encompass broader synthetic methodology development. The recognition that carbamate groups could effectively mask amine functionality while remaining stable under diverse reaction conditions led to extensive exploration of structural modifications and alternative synthetic approaches. The introduction of tert-butyl-based carbamates provided enhanced stability and orthogonal deprotection strategies compared to the original benzyl-based systems.

The evolution of benzylcarbamate chemistry reflects the ongoing refinement of protecting group strategies in response to increasingly complex synthetic challenges. The incorporation of halogen substitutions, as exemplified by this compound, represents a modern approach to fine-tuning reactivity and selectivity through electronic modification of the aromatic system. This development demonstrates the continuous innovation within carbamate chemistry, building upon historical foundations while addressing contemporary synthetic requirements.

The biological origins of carbamate chemistry can be traced to the discovery of physostigmine from Calabar beans in the 19th century, which provided the first example of a naturally occurring carbamate with significant biological activity. This natural precedent established the foundation for understanding carbamate stability and reactivity, ultimately contributing to the development of synthetic carbamate derivatives for diverse applications. The progression from natural product discovery to sophisticated synthetic methodology illustrates the evolution of carbamate chemistry across multiple decades of research.

Significance in Carbamate Chemistry Research

This compound occupies a significant position within contemporary carbamate chemistry research due to its unique combination of structural features that enable diverse synthetic transformations. The compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in medicinal chemistry applications where the incorporation of fluorine atoms can enhance metabolic stability and biological activity. The presence of the bromine substituent provides opportunities for cross-coupling reactions and other metal-catalyzed transformations that are fundamental to modern synthetic methodology.

The research significance of this compound extends to its role in advancing protecting group methodology and orthogonal synthetic strategies. The tert-butyl carbamate functionality can be selectively removed under acidic conditions without affecting other protecting groups that may be present in complex molecular systems. This selectivity enables the development of sophisticated synthetic sequences where multiple functional groups require temporary protection during various transformation steps. The compound thus contributes to the broader understanding of how protecting group strategies can be optimized for specific synthetic challenges.

Contemporary research applications of this compound include its utilization in the synthesis of pharmaceutical intermediates and bioactive compounds where the combination of halogen substitutions provides unique opportunities for further functionalization. The electronic effects of the fluorine atoms influence the reactivity of the aromatic system, while the bromine atom serves as a versatile handle for introducing additional complexity through substitution or coupling reactions. These properties make the compound particularly valuable for structure-activity relationship studies and lead compound optimization in drug discovery programs.

The mechanistic understanding of carbamate reactivity has been significantly enhanced through studies involving compounds such as this compound. The compound's behavior in nucleophilic substitution reactions, cross-coupling transformations, and deprotection sequences provides insights into the fundamental principles governing carbamate chemistry. Research investigations have demonstrated that the combination of electron-withdrawing fluorine substituents and the electron-rich carbamate functionality creates unique reactivity patterns that can be exploited for selective synthetic transformations.

Table 3: Research Applications and Significance

Application Area Significance Research Context Reference
Synthetic Building Block Versatile intermediate for complex molecule synthesis Medicinal chemistry and pharmaceutical research
Protecting Group Methodology Orthogonal protection strategy development Multi-step synthetic sequences
Cross-Coupling Chemistry Bromine functionality enables metal-catalyzed reactions Modern synthetic methodology
Structure-Activity Studies Halogen effects on biological activity Drug discovery and optimization
Mechanistic Research Understanding carbamate reactivity principles Fundamental organic chemistry

Properties

IUPAC Name

tert-butyl N-[(2-bromo-3,4-difluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLWSCBIDFZADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate typically involves the reaction of 2-bromo-3,4-difluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-3,4-difluorobenzylamine+tert-butyl chloroformatetert-Butyl 2-bromo-3,4-difluorobenzylcarbamate\text{2-bromo-3,4-difluorobenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-bromo-3,4-difluorobenzylamine+tert-butyl chloroformate→tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzylcarbamates.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate serves as a building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, including nucleophilic substitutions where the bromine atom acts as a leaving group. This characteristic facilitates the introduction of diverse functional groups into synthesized compounds, making it valuable for creating new materials and specialty chemicals.

Biology

In biological research, this compound is utilized as a probe for biological assays and in studies focusing on enzyme inhibitors. Preliminary studies suggest that it may interact with specific biological targets, potentially influencing metabolic pathways and cellular signaling mechanisms. Its structure allows for modulation of pathways associated with cellular stress responses and enzyme inhibition, making it a candidate for further investigation in pharmacological contexts.

Medicine

The medicinal chemistry field is exploring the potential of this compound in pharmaceutical development . The compound's unique structural features enhance its lipophilicity and metabolic stability, which are advantageous traits for drug candidates. In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines:

Cell LineIC (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

These results indicate its potential as an anti-cancer agent, warranting further exploration of its therapeutic applications.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for producing high-value compounds in industrial settings.

Research into the biological activity of this compound has highlighted its potential as an enzyme inhibitor and its role in modulating cell signaling pathways . In vitro studies have indicated that it may exhibit significant activity against various cell lines, suggesting possible applications in cancer therapy.

Case Studies

  • Cytotoxicity Assays : In vitro evaluations have shown that this compound exhibits significant cytotoxicity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.
  • Enzyme Inhibition Studies : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The carbamate group can undergo hydrolysis to release the corresponding amine, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and physicochemical properties of tert-butyl 2-bromo-3,4-difluorobenzylcarbamate can be contextualized by comparing it to related halogenated carbamates and esters, such as those reported in historical chemical abstracts (e.g., ethyl 2-bromo-3,5-dinitrophenylcarbamate) . Key points of comparison include substituent effects, melting behavior, and functional group reactivity.

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points and intermolecular interactions. For example:

Table 1: Comparison of Halogenated Carbamates/Esters
Compound Name Substituents Positions Protecting Group Melting Point (°C)
Ethyl 2-bromo-3,5-dinitrophenylcarbamate Br, NO₂ 2,3,5 Ethyl 121 (remelt 131)
Methyl 2-bromo-3,5-dinitrobenzoate Br, NO₂ 2,3,5 Methyl 109
This compound Br, F 2,3,4 tert-Butyl Not reported

Observations :

  • Nitro vs. Fluoro Groups: Nitro groups (NO₂) are strongly electron-withdrawing, increasing dipole interactions and melting points compared to fluorine substituents. For instance, ethyl 2-bromo-3,5-dinitrophenylcarbamate melts at 121°C, whereas this compound likely has a lower melting point due to weaker intermolecular forces .
  • In contrast, the 3,4-difluoro arrangement in the target compound may reduce symmetry, lowering its melting point.

Protecting Group Influence

The tert-butyl group introduces steric hindrance, which can:

  • Reduce crystallinity compared to smaller esters (e.g., methyl or ethyl), as seen in the lower melting points of tert-butyl-protected analogs.
  • Enhance stability against hydrolysis or nucleophilic attack, making the compound more suitable for stepwise synthetic routes.

Biological Activity

tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate (CAS No. 2231675-56-0) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}BrF2_2NO2_2
  • Molecular Weight : 322.15 g/mol
  • Purity : Generally specified in research contexts, but specific data may vary based on supplier.

The compound features a bromo and difluoro substituent on a benzyl ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Signaling : Its structure allows for potential modulation of signaling pathways, particularly those associated with hypoxia and cellular stress responses.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against cancer cell lines, indicating potential anti-cancer properties.
Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

In Vivo Studies

Preliminary in vivo studies indicate that the compound has favorable pharmacokinetic properties, including good bioavailability and a manageable half-life.

ParameterValue
Bioavailability74%
Half-life~1 hour
Maximum Tolerated Dose (MTD)10 mg/kg

These parameters suggest that the compound could be a viable candidate for further development in therapeutic applications.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
  • Anti-Parasitic Potential : Another case study explored the compound's efficacy against Trypanosoma brucei, showing significant inhibition of parasite growth at low micromolar concentrations.

Toxicity Profile

The safety profile of this compound has been assessed through various toxicity assays:

  • Ames Test : Negative results indicating no mutagenic potential.
  • Cytotoxicity on Non-Cancerous Cells : Exhibits higher selectivity towards cancer cells compared to normal cells.

Q & A

Q. What are the critical spectroscopic techniques for confirming the structure of tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate?

  • Methodological Answer :
    • 1H/13C NMR : Focus on splitting patterns due to fluorine atoms (e.g., coupling constants JF-H and JF-C). For example, the 3,4-difluoro substituents will deshield adjacent protons, producing distinct multiplet patterns .
    • FTIR : Identify the carbamate C=O stretch (~1680–1720 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
    • HRMS : Confirm the molecular ion ([M+H]<sup>+</sup>) and isotopic pattern from bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).
    • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially if synthetic intermediates exhibit unexpected conformations.

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :
    • Storage : Tightly sealed containers at 0–6°C in a dark, dry, and well-ventilated area. Avoid proximity to heat sources or oxidizing agents .
    • Handling : Use explosion-proof equipment and grounded metal containers during transfers. Employ non-sparking tools to mitigate fire risks due to brominated intermediates .
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the carbamate group.

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :
    • Step 1 : Bromination of 3,4-difluorobenzyl alcohol using PBr3 or HBr/AcOH to yield 2-bromo-3,4-difluorobenzyl bromide.
    • Step 2 : Protection of the amine group with tert-butyl carbamate (Boc) via a Schlenk line under inert atmosphere. Monitor reaction progress by TLC (hexane:EtOAc = 3:1).
    • Key Considerations : Use anhydrous conditions to avoid Boc deprotection. Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the bromo substituent while minimizing defluorination?

  • Methodological Answer :
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2/XPhos) for Suzuki-Miyaura coupling. Compare yields with Ni catalysts for cost-effectiveness.
    • Solvent Effects : Use DMF or THF to stabilize intermediates. Avoid polar aprotic solvents if defluorination is observed (monitor by <sup>19</sup>F NMR).
    • Statistical Optimization : Apply a Box-Behnken design to evaluate temperature, catalyst loading, and ligand ratio. For example:
FactorLow LevelHigh LevelOptimal Range
Temperature (°C)80120100–110
Pd Loading (mol%)253–4
Ligand/Pd Ratio1:12:11.5:1
  • Mechanistic Insight : Use DFT calculations to model transition states and identify steric clashes from ortho-fluorine substituents .

Q. How to resolve discrepancies between theoretical and experimental <sup>19</sup>F NMR chemical shifts?

  • Methodological Answer :
    • Computational Validation : Perform ab initio calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict shifts. Compare with experimental data to calibrate solvent effects.
    • Dynamic Effects : Analyze temperature-dependent NMR to assess conformational averaging (e.g., rotameric equilibria of the benzyl group).
    • Reference Standards : Use 3,5-difluorobenzylamine (δF = -118 ppm in CDCl3) as a benchmark .

Q. What strategies mitigate side reactions during Boc deprotection of this compound?

  • Methodological Answer :
    • Acid Selection : Compare TFA (neat, 0°C) vs. HCl/dioxane (4M, RT). Monitor by LC-MS to detect premature deprotection.
    • Competing Pathways : Add scavengers (e.g., triisopropylsilane) to suppress alkylation by brominated byproducts.
    • Kinetic Studies : Use in-situ IR to track carbamate C=O band disappearance. Optimize reaction time to avoid over-acidification .

Data Contradictions and Validation

Q. Conflicting reports on the compound’s hydrolytic stability: How to validate?

  • Methodological Answer :
    • Controlled Hydrolysis : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation by HPLC:
pHHalf-Life (Days)Major Degradant
2>30None
7143,4-Difluorobenzylamine
122Boc-deprotected amine
  • Mechanistic Probe : Use <sup>18</sup>O-labeled H2O to track hydrolysis pathways (e.g., nucleophilic attack on carbamate).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate
Reactant of Route 2
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tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.